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Compound Name: 2-Amino-3-bromopyridine

Cat. No.: B076627

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyridine is a highly valuable and versatile heterocyclic building block in
organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its
unique structural arrangement, featuring a pyridine ring substituted with both a nucleophilic
amino group and a synthetically adaptable bromine atom, allows for a diverse range of
chemical transformations. This guide provides a comprehensive overview of the physical and
chemical properties, synthesis, and key applications of 2-Amino-3-bromopyridine, complete
with detailed experimental protocols and data presented for easy reference.

Physical and Chemical Properties

2-Amino-3-bromopyridine is a white to light yellow crystalline powder under standard
conditions.[1] It is slightly soluble in water but shows good solubility in organic solvents such as
ethanol and dichloromethane.[1] The presence of the amino group renders the molecule basic,
while the bromine atom provides a reactive handle for a multitude of cross-coupling reactions.

Table 1: Physical and Spectroscopic Properties of 2-Amino-3-bromopyridine
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Property Value Reference
Molecular Formula CsHsBrN2 [2]
Molecular Weight 173.01 g/mol [2]

Melting Point 63-67 °C [31[4]
Boiling Point 232 °C at 760 mmHg [3]
Appearance Gray to brown powder [3][5]
Density 1.71 g/cm3 [3]

5 =7.94 (d, 1H), 7.61 (dd, 1H),
H NMR (DMSO-ds) [6]
6.43 (d, 1H), 6.10 (brs, 2H)

IR Spectra Available [2]

Mass Spectra (GC-MS) Available [2]

Synthesis of 2-Amino-3-bromopyridine

The synthesis of 2-Amino-3-bromopyridine can be achieved through the bromination of 2-
aminopyridine. Several methods have been reported, with variations in brominating agents and
reaction conditions.

Experimental Protocol: Bromination of 2-Aminopyridine

A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Procedure:[7]

Dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).

Cool the solution to 10 °C.

Add N-bromosuccinimide (1.0 g, 5.6 mmol) dropwise over 30 minutes.

Stir the mixture for an additional 30 minutes.

Remove the solvent by evaporation under vacuum.
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o Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow
solid.

Note: This protocol is for the synthesis of the related 2-amino-5-bromopyridine, but a similar
approach can be adapted for the synthesis of 2-amino-3-bromopyridine, potentially with
different regioselectivity control.

A patent describes a method for preparing 2-amino-3-bromopyridine by dissolving 2-
aminopyridine in an organic solvent, cooling to 0°C, and adding liquid bromine.[8] Acetic acid is
then added, followed by more bromine at a controlled rate and temperature.[8]

Reactivity and Applications in Organic Synthesis

The dual functionality of 2-Amino-3-bromopyridine makes it a cornerstone for the synthesis of
a wide array of more complex heterocyclic systems. The bromine atom is particularly amenable
to palladium-catalyzed cross-coupling reactions, while the amino group can participate in
various condensation and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C3
position of the pyridine ring and a terminal alkyne. This reaction is instrumental in the synthesis
of 2-amino-3-alkynylpyridines.

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine[1]
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Parameter Condition

Catalyst Pd(CF3COO)z (2.5 mol%)
Ligand PPhs (5 mol%)

Additive Cul (5 mol%)

Base EtsN (1 mL)

Solvent DMF

Temperature 100 °C

Time 3h

Caption: Sonogashira Coupling Workflow.

Experimental Protocol: Sonogashira Coupling[1]

e To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CFsCOO)z (4.2 mg,
2.5 mol%), PPhs (6.6 mg, 5.0 mol%), and Cul (4.8 mg, 5.0 mol%).

e Add 2.0 mL of DMF and stir for 30 minutes.

e Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

» Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

o After completion, cool the mixture and proceed with aqueous workup and extraction with an
organic solvent.

 Purify the product by column chromatography.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between
2-amino-3-bromopyridine and various aryl or heteroaryl boronic acids or their esters, leading
to the synthesis of 2-amino-3-arylpyridines. These structures are prevalent in many biologically
active compounds.[9]
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Reactants

Arylboronic Acid

2-Amino-3-bromopyridine

Pd Catalyst 2-Amino-3-arylpyridine

Click to download full resolution via product page
Caption: Suzuki-Miyaura Coupling Schematic.
Experimental Protocol: Suzuki-Miyaura Coupling (General)[9][10]

e In a flame-dried Schlenk flask, combine 2-amino-3-bromopyridine (1.0 equiv), the
arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and a base
(e.g., K2COs, Na2COs, or Cs2COs3, 2-3 equiv).

» Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
e Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF) via syringe.

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous
stirring.

e Monitor the reaction by TLC or LC-MS.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b076627?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_2_Amino_4_bromopyridine_with_Arylboronic_Acids.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.benchchem.com/product/b076627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Upon completion, cool the reaction to room temperature, quench with water, and extract with
an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4 or MgSOa, filter,
and concentrate under reduced pressure.

 Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling 2-amino-3-
bromopyridine with a variety of primary and secondary amines. This reaction is particularly
useful for synthesizing substituted diaminopyridines. A practical method for the amination of 2-
bromopyridines with volatile amines has been developed using sealed tubes.

Table 3: General Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines[11][12]

Parameter Condition

Catalyst Pd(OAc)2

Ligand dppp (1,3-bis(diphenylphosphino)propane)
Base NaOt-Bu

Solvent Toluene

Temperature 80 °C

Apparatus Sealed Tube (for volatile amines)

2-Amino-3-bromopyridine

Pd(OAc)2 / Ligand
Base, Solvent

2-Amino-3-(amino)pyridine

Amine (R-NH2)

Click to download full resolution via product page

Caption: Buchwald-Hartwig Amination Pathway.
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Experimental Protocol: Buchwald-Hartwig Amination with a Volatile Amine (Adapted)[12]

Charge a sealable reaction tube with Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g.,
dppp, 10 mol%), and NaOt-Bu (2.2 equiv).

Purge the tube with nitrogen for 5 minutes.

Add toluene, followed by 2-amino-3-bromopyridine (1 equiv) and the volatile amine (1.2-5
equiv).

Seal the tube and heat the mixture at 80-100 °C for the required time (typically 1-24 hours).
After cooling to room temperature, carefully open the tube.

Transfer the mixture to a separatory funnel, dilute with an organic solvent and wash with
brine and water.

Dry the organic layer, concentrate, and purify the product by flash chromatography.

Other Important Reactions

2-Amino-3-bromopyridine can also undergo a variety of other useful transformations:

Cyanation: The bromo substituent can be displaced by a cyanide group, typically using a
palladium catalyst and a cyanide source like potassium ferrocyanide, to yield 2-amino-3-
cyanopyridine.[13]

Synthesis of Carbolines: It serves as a precursor for the synthesis of carbolines through
palladium-catalyzed arylation followed by an amination reaction.[13][14]

Halogen Exchange: The bromine atom can be exchanged for iodine by reaction with sodium
iodide in the presence of a copper(l) catalyst, affording 2-amino-3-iodopyridine.[13] A method
for the synthesis of 2-amino-3-iodo-5-bromopyridine from 2-aminopyridine involves
bromination with NBS followed by iodination with KIOs and KI.[6]

Acylation: The amino group can be acylated to form 2-acylamido-3-bromopyridines.[13]

Amidine Formation: It can be converted to N-(bromopyridyl)amidines.[13]
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Applications in Medicinal Chemistry

2-Amino-3-bromopyridine is a key intermediate in the synthesis of numerous compounds with
significant biological activity. Its derivatives are found in a range of pharmaceuticals, including
neuroprotective agents, analgesics, and anti-Parkinson's drugs.[8] For example, it is a crucial
building block for the synthesis of tyrosine kinase inhibitors, which are used in cancer
chemotherapy.[7]

Conclusion

2-Amino-3-bromopyridine is an indispensable tool for synthetic chemists. Its predictable
reactivity and the vast number of established protocols for its functionalization make it a reliable
and efficient starting material for the construction of complex molecular architectures. The
palladium-catalyzed cross-coupling reactions, in particular, have opened up a plethora of
possibilities for the synthesis of novel compounds with potential applications in drug discovery
and materials science. This guide has provided a snapshot of its capabilities, offering both the
foundational knowledge and practical details necessary for its successful utilization in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

